1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-5-12-28-22(31)19-11-10-18(21(30)25-15(2)3)13-20(19)29-23(28)26-27-24(29)32-14-17-8-6-16(4)7-9-17/h6-11,13,15H,5,12,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPOHZRKIIHQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple stepsCommon synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, the screening of drug libraries has identified triazoloquinazolines as potential candidates for cancer therapy due to their ability to inhibit tumor growth in multicellular spheroid models .
- In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways.
- Antimicrobial Activity
- Enzyme Inhibition
Synthesis and Derivatives
The synthesis of 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step chemical reactions. The synthetic routes often include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final modifications to enhance biological activity and solubility.
Case Studies and Research Findings
- Anticancer Screening : A study published in 2019 highlighted the identification of novel anticancer compounds through systematic screening of a library that included triazoloquinazolines. The results indicated that specific derivatives could significantly reduce cell viability in cancer cell lines .
- Enzyme Inhibition Assays : Research focusing on enzyme inhibition revealed that certain derivatives possess IC50 values comparable to established inhibitors in the field, showcasing their potential therapeutic applications .
- Antimicrobial Testing : A comprehensive study assessed the antimicrobial efficacy of various triazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Mechanism of Action
The mechanism of action of 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarity Analysis
The compound’s core structure shares homology with pyrazoline and triazole derivatives reported in crystallographic studies (e.g., ). Key differences include:
- Sulfanyl vs. Halogen Substituents : Unlike halogenated pyrazolines (e.g., 4-fluorophenyl derivatives in ), the sulfanyl group in this compound may reduce electrophilicity, altering reactivity and metabolic stability.
- Triazoloquinazoline vs.
Table 1: Structural and Molecular Property Comparison
*Predicted using fragment-based methods.
Bioactivity Profiling
highlights that structural similarity correlates with bioactivity clustering. For example:
- Kinase Inhibition : Triazoloquinazolines often inhibit kinases (e.g., EGFR, VEGFR), whereas pyrazolines () show weaker kinase affinity but stronger antioxidant activity.
- Epigenetic Targets: Compared to hydroxamic acid-based HDAC inhibitors (e.g., SAHA in ), the target compound’s sulfanyl group may reduce chelation capacity, limiting histone deacetylase (HDAC) inhibition but possibly enhancing selectivity for non-metalloenzyme targets .
Table 2: Bioactivity Clusters (Hierarchical Clustering, )
| Cluster | Representative Compounds | Primary Targets | IC50 (nM) |
|---|---|---|---|
| 1 | Target Compound | Kinases, PDEs | 10–100 |
| 2 | Pyrazoline Derivatives () | Antioxidant enzymes | >1,000 |
| 3 | SAHA-like HDAC Inhibitors () | HDACs | 5–50 |
Computational Similarity Metrics
and emphasize the use of Tanimoto and Dice coefficients for quantifying structural similarity. For example:
- Tanimoto Index (MACCS Fingerprints) : The target compound shows ~40% similarity to pyrazoline derivatives () and ~25% to SAHA (), reflecting divergent pharmacophores.
- Dice Index (Morgan Fingerprints) : Higher similarity (~60%) is observed with triazole-containing kinase inhibitors, supporting its hypothesized mechanism .
Table 3: Computational Similarity Metrics
| Metric | Target vs. Pyrazolines | Target vs. SAHA-like Inhibitors |
|---|---|---|
| Tanimoto (MACCS) | 0.42 | 0.27 |
| Dice (Morgan) | 0.55 | 0.33 |
Analytical and Dereplication Strategies
and underscore the role of NMR and LC-MS/MS in comparing fragmentation patterns:
- NMR Profiles : The carboxamide proton (δ 8.1–8.3 ppm) and triazole carbons (δ 145–150 ppm) align with triazoloquinazoline analogs but differ from pyrazoline carbonyl signals (δ 160–165 ppm) .
- Molecular Networking () : The target compound’s MS/MS spectra show a cosine score of 0.85 with triazole derivatives, confirming structural relatedness, but <0.3 with pyrazolines.
Biological Activity
1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research studies and findings.
Molecular Formula : C₃₀H₃₉N₅O₂S
Molecular Weight : 519.7 g/mol
CAS Number : 2034302-81-1
The compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological activities. The presence of sulfanyl and carboxamide groups enhances its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been evaluated for their effectiveness against various pathogens:
- In vitro Studies : A study indicated that triazole derivatives demonstrated moderate to good antimicrobial activity against bacteria such as Escherichia coli and Klebsiella pneumoniae . The mechanism involves inhibition of cytochrome P450-dependent enzymes critical for fungal sterol biosynthesis.
| Compound | Target Organism | Activity Level |
|---|---|---|
| Compound 3 | E. coli | Moderate |
| Compound 8 | K. pneumoniae | Moderate |
| Compound 14 | Staphylococcus aureus | Good |
This suggests that the compound may possess similar antimicrobial properties due to its structural similarities with effective triazole derivatives.
Anti-inflammatory Properties
Triazole compounds have also been associated with anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in several studies involving triazole derivatives. For example, a related compound was shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in vitro .
Case Studies
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. The results indicated that certain modifications to the triazole structure could enhance antimicrobial efficacy .
- Pharmacological Significance : Another investigation highlighted the role of the triazole nucleus in drug design, emphasizing its importance in developing new antimicrobial agents . The study suggested that the incorporation of various substituents on the triazole ring could lead to improved potency and selectivity.
The mechanism by which triazole derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Pathways : Specifically targeting enzymes involved in sterol biosynthesis in fungi.
- Modulation of Immune Response : By affecting cytokine production and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this triazoloquinazoline derivative, and how are reaction conditions optimized to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as cyclocondensation of quinazoline precursors with triazole-forming agents. Key steps include:
- Precursor preparation : Reacting anthranilic acid derivatives with hydrazine hydrate to form triazolo intermediates .
- Cyclization : Using reflux conditions in solvents like ethanol or dimethylformamide (DMF), with catalysts such as benzyltributylammonium bromide to enhance reaction efficiency .
- Optimization : Adjusting temperature (e.g., 80–100°C) and solvent polarity to control reaction kinetics. Thin-layer chromatography (TLC) monitors intermediate purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen/carbon environments, confirming substituent positions (e.g., methylsulfanyl or propyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., thermal or pH variations) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring correct synthesis .
Q. How is the compound’s stability evaluated under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation tests : Exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light .
- HPLC monitoring : Tracking degradation products over time. For instance, oxidation of the methylsulfanyl group to sulfoxide can indicate instability .
Advanced Research Questions
Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and energy barriers for cyclization steps .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML algorithms can identify DMF as superior to ethanol for specific intermediates .
- Reaction path search methods : Combine density functional theory (DFT) with experimental data to refine synthetic routes, reducing trial-and-error approaches .
Q. How can contradictory biological activity data from different studies be resolved?
- Methodological Answer :
- Dose-response standardization : Ensure consistent IC₅₀/EC₅₀ measurements across assays (e.g., anticancer activity in MTT vs. apoptosis flow cytometry) .
- Structural analogs comparison : Compare results with derivatives (e.g., chlorophenyl vs. methoxyphenyl variants) to isolate substituent-specific effects .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein binding partners .
- Molecular docking : Simulate interactions with enzymes (e.g., kinases or topoisomerases) using AutoDock Vina to predict binding modes .
- Gene expression profiling : RNA-seq or qPCR analyzes downstream pathways affected by treatment, such as apoptosis (e.g., Bcl-2/Bax ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
